Allyl trityl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

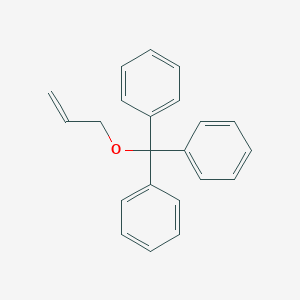

Allyl trityl ether is a useful research compound. Its molecular formula is C22H20O and its molecular weight is 300.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Allyl Trityl Ether as a Protecting Group

This compound serves as an effective protecting group for hydroxyl and carboxyl functionalities during organic synthesis. It offers stability under acidic and basic conditions, allowing for selective deprotection without affecting other functional groups. This property is particularly advantageous in multi-step synthesis where various functional groups must be preserved.

Case Study: Peptide Synthesis

In peptide synthesis, this compound is employed to protect amino acid side chains. Research indicates that allyl protection remains stable under typical deprotection conditions, minimizing the risk of undesired side reactions common with other protecting groups like tert-butyl or benzyl . This stability allows for the construction of complex peptide structures while maintaining the integrity of sensitive functional groups.

Catalysis

Trityl Cation Catalysis

This compound is involved in reactions facilitated by trityl cations, which exhibit high catalytic efficiency in various transformations. Notably, the Hosomi-Sakurai reaction utilizes allylsilanes with β,γ-unsaturated α-ketoesters to produce γ,γ-disubstituted α-ketoesters with excellent yields and selectivity . The mechanism primarily involves the trityl cation acting as a Lewis acid catalyst, demonstrating its superiority over traditional metal-based catalysts.

Data Table: Reaction Conditions and Yields

| Catalyst Type | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Trityl Cation | Hosomi-Sakurai Allylation | 97 | ≥95:5 (Chemoselectivity) |

| Metal-based Lewis Acid | Michael Addition | Varies | Mixed Products |

| Trityl Cation | Diels-Alder Reaction | High | Dominant Product |

Material Science

Polymer Applications

This compound is also explored in polymer chemistry as a monomer for producing functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. The ether's reactivity allows for post-polymerization modifications, enabling the development of tailored materials for specific applications.

Biochemical Applications

Role in Ether Lipids

This compound derivatives are studied in the context of ether lipids, which play crucial roles in cellular membranes and signaling pathways. Ether lipids are known to exhibit unique biochemical properties due to their ether linkages, which can influence membrane fluidity and function . Research into this compound's role in synthesizing these lipids could provide insights into their biological significance.

Análisis De Reacciones Químicas

Deprotection and Cleavage Reactions

The trityl group in allyl trityl ether can be selectively removed under mild conditions. A LiCl-mediated deprotection method efficiently cleaves the trityl group without affecting allyl or benzyl ethers. For example:

-

Reaction : this compound + LiCl in MeOH (reflux, 12 h) → Allyl alcohol + Triphenylmethanol

-

Yield : 88% for primary alcohols, 63–93% for secondary alcohols .

Acidic cleavage using trifluoroacetic acid (TFA) generates a trityl cation intermediate, which is trapped by chloride ions to form trityl chloride. This method is effective but requires careful handling due to the moisture sensitivity of trityl chloride .

Oxidation with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)

This compound undergoes oxidation to form cinnamaldehyde and trityl alcohol. Key findings include:

| Substrate | Conditions | Products (Yield) |

|---|---|---|

| This compound | DDQ (1.1 equiv.), CCl₄, 25°C | Cinnamaldehyde (61–69%) + Trityl alcohol (87%) |

The reaction proceeds via a trityl cation intermediate, with DDQ acting as a hydride acceptor. Transient intermediates, such as silyl enol ethers, are observed but rapidly hydrolyzed .

Hosomi-Sakurai Allylation

In the presence of a trityl cation catalyst [(Ph₃C)⁺], this compound participates in γ-selective allylation of β,γ-unsaturated α-ketoesters. Key data:

| Allylsilane | Product | Yield | Chemoselectivity (H-S:D-A) |

|---|---|---|---|

| Trimethylallylsilane (2b–2e) | γ,γ-Disubstituted α-ketoesters | 85–96% | Up to 95:5 |

This reaction avoids traditional metal-based Lewis acids, favoring a trityl cation-catalyzed mechanism. The bulky trityl group enhances regioselectivity, favoring 1,4-addition over competing pathways .

Lewis Acid-Catalyzed Allylation

This compound reacts with acetals/ketals in the presence of AlBr₃/AlMe₃ to form homoallyl ethers:

| Catalyst Loading (AlBr₃/AlMe₃) | Reaction Time (h) | Yield |

|---|---|---|

| 10 mol % | 48 | 92% |

| 6 mol % | 148 | 83% |

The reaction proceeds via a mixed Lewis acid system, with CuBr enhancing catalytic efficiency for alkyl-substituted substrates .

Functional Group Transformations

-

Hydroxylation/Periodate Cleavage : The allyl group is oxidized to a vicinal diol, which undergoes periodate cleavage to yield carbonyl compounds .

-

Cross-Coupling : Palladium-catalyzed reactions enable functionalization of the allyl moiety, though specific examples require further exploration.

Mechanistic Insights

-

Trityl Cation Stability : The trityl group stabilizes carbocations, enabling efficient nucleophilic attacks or eliminations .

-

Silyl Cation Pathways : While silyl cations may form transiently, trityl cation catalysis dominates in Hosomi-Sakurai reactions, as evidenced by cross-silylation experiments .

This compound’s reactivity is defined by its trityl protective group and allyl functionality, enabling diverse applications in multi-step syntheses. Its stability under basic/neutral conditions and selective deprotection under mild acidic or oxidative conditions make it indispensable in complex molecule assembly.

Propiedades

Número CAS |

1235-22-9 |

|---|---|

Fórmula molecular |

C22H20O |

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

[diphenyl(prop-2-enoxy)methyl]benzene |

InChI |

InChI=1S/C22H20O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |

Clave InChI |

NZKDVTNZIBZGDH-UHFFFAOYSA-N |

SMILES |

C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.